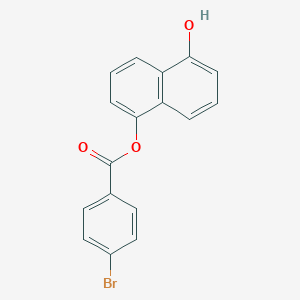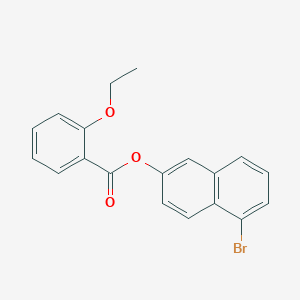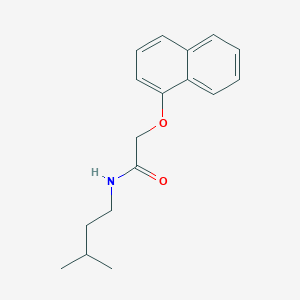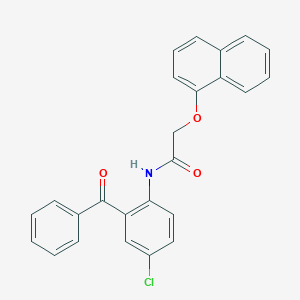
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, also known as HNB, is a chemical compound used in scientific research. It is a member of the family of fluorescent probes, which are widely used in biological and chemical studies. HNB is a potent fluorescent probe, which is used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling.
作用機序
The mechanism of action of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate involves the binding of the probe to the target molecule, which results in a change in the fluorescence intensity. The change in fluorescence intensity can be used to monitor the activity of the target molecule.
Biochemical and Physiological Effects:
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes. Therefore, it is a safe and effective tool for studying biological processes.
実験室実験の利点と制限
The advantages of using (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in lab experiments are its high sensitivity and selectivity. It is a potent fluorescent probe, which allows for the detection of low concentrations of target molecules. In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is easy to use and does not require any specialized equipment.
The limitations of using (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in lab experiments are its limited photostability and its sensitivity to pH changes. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is prone to photobleaching, which can limit its usefulness in long-term experiments. In addition, changes in pH can affect the fluorescence intensity of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, which can lead to inaccurate results.
将来の方向性
There are several future directions for the use of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in scientific research. One potential application is in the field of cancer research. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate has been shown to selectively bind to cancer cells, which could be used to develop new diagnostic and therapeutic tools.
Another potential application of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is in the field of drug discovery. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate can be used to identify potential drug candidates by screening large libraries of compounds for their ability to bind to the probe.
In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate could be used to study the function of membrane proteins, which are important targets for drug discovery. Membrane proteins are notoriously difficult to study, but (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate could provide a new tool for their characterization.
Conclusion:
In conclusion, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, or (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, is a potent fluorescent probe used in scientific research. Its high sensitivity and selectivity make it a valuable tool for studying biological processes. While it has some limitations, such as its photostability and sensitivity to pH changes, there are many potential future directions for the use of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in scientific research, including cancer research, drug discovery, and the study of membrane proteins.
合成法
The synthesis of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with 4-bromobenzoyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane, and the product is obtained after purification by column chromatography.
科学的研究の応用
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cell signaling. In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is also used in the field of drug discovery to identify potential drug candidates.
特性
分子式 |
C17H11BrO3 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
(5-hydroxynaphthalen-1-yl) 4-bromobenzoate |
InChI |
InChI=1S/C17H11BrO3/c18-12-9-7-11(8-10-12)17(20)21-16-6-2-3-13-14(16)4-1-5-15(13)19/h1-10,19H |
InChIキー |
VVYYBSJZWFZKCZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Br)C(=C1)O |
正規SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Br)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)






![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)

![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)